N-etil-N,3,5-trimetil-1H-pirazol-4-sulfonamida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Introduction to N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

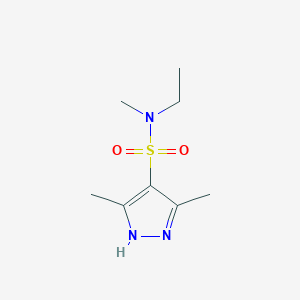

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative with notable pharmacological properties. Its molecular formula is C₈H₁₅N₃O₂S, and it has a molecular weight of 217.29 g/mol. This compound features a pyrazole ring with various substitutions, particularly at the nitrogen atoms and a sulfonamide functional group, which enhance its biological activity and therapeutic potential.

Medicinal Chemistry

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is being explored for its diverse biological activities. It has shown promise in the following areas:

- Antiproliferative Activity : Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit cell growth effectively without exhibiting cytotoxicity at certain concentrations .

- Antibacterial and Antifungal Properties : The compound has been identified as an effective antibacterial and antifungal agent. Its structural features allow for interactions with microbial targets, potentially disrupting their metabolic processes .

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Pharmacological Studies

The compound's sulfonamide group plays a crucial role in its pharmacological profile:

- Enzyme Inhibition : N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can inhibit various enzymes involved in metabolic pathways. Studies have shown that it can interact with enzymes through hydrogen bonding due to the presence of the sulfonamide group, enhancing its binding affinity .

- Therapeutic Potential : The compound's unique structure allows it to act on multiple biological targets, indicating its potential as a lead compound for drug development in various therapeutic areas including cancer treatment and infectious diseases .

Structural Activity Relationship (SAR)

Understanding the SAR of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is critical for optimizing its efficacy:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Lacks ethyl substitution but retains similar activity |

| 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide | 0.83 | Variation in methyl substitutions |

| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Different position of methyl groups |

These comparisons highlight how variations in substitution patterns affect biological activity and pharmacological properties.

Case Study 1: Antiproliferative Activity

A study published in ACS Omega detailed the synthesis of new pyrazole derivatives including N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. The compounds were evaluated for their antiproliferative activity against U937 cells using the CellTiter-Glo assay. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with calculated IC50 values demonstrating their potential as anticancer agents .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of pyrazole sulfonamides. The study demonstrated that N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide effectively inhibited bacterial growth in vitro against various strains, suggesting its utility in developing new antibiotics .

Mecanismo De Acción

Target of Action

Pyrazole-based compounds, like “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, are known for their diverse pharmacological effects

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Análisis Bioquímico

Biochemical Properties

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and proteins.

Cellular Effects

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways . Additionally, it can affect the expression of specific genes involved in cellular growth and differentiation, thereby impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . It can also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions are primarily mediated by hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in alterations in cellular metabolism and function, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution can influence its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Métodos De Preparación

The synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves several steps. Typically, the synthetic route includes the reaction of 3,5-dimethylpyrazole with ethylamine and sulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Análisis De Reacciones Químicas

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

3,5-dimethylpyrazole: This compound lacks the sulfonamide and ethyl groups, making it less versatile in chemical reactions.

N-methyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

1H-pyrazole-4-sulfonamide: This compound lacks the methyl and ethyl groups, making it less hydrophobic and potentially less effective in certain applications.

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .

Actividad Biológica

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, characterized by its molecular formula and a molecular weight of 217.29 g/mol. This compound has garnered attention due to its diverse biological activities, including antiproliferative effects and potential therapeutic applications in various diseases, particularly in oncology and infectious diseases.

Chemical Structure and Synthesis

The structure of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide features a pyrazole ring with specific substitutions that enhance its biological activity. The synthesis typically involves reactions that introduce the sulfonamide group and ethyl substitutions on the nitrogen atoms of the pyrazole ring.

Biological Activities

Research has demonstrated that N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits several notable biological activities:

1. Antiproliferative Effects

Studies indicate that this compound possesses significant antiproliferative properties against various cancer cell lines. For instance, it has been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, showing promising results with calculated IC50 values indicating effective cytotoxicity without significant adverse effects on normal cells .

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| U937 | Not specified | CellTiter-Glo |

| MCF7 | 3.79 | Growth Inhibition |

| SF-268 | 12.50 | Growth Inhibition |

| NCI-H460 | 42.30 | Growth Inhibition |

The mechanism by which N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific biological targets. The sulfonamide group facilitates hydrogen bonding with enzymes or receptors involved in metabolic pathways, potentially inhibiting their activity .

3. Targeting Trypanosoma brucei

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme critical for the survival of the parasite responsible for African sleeping sickness. The compound demonstrated an IC50 value of 0.002 µM against TbNMT and showed efficacy in mouse models .

Case Studies

A recent study focused on the optimization of pyrazole sulfonamides for enhanced blood-brain barrier permeability while maintaining antiparasitic activity. Modifications to the core structure improved selectivity and efficacy against both stages of Trypanosoma brucei, highlighting the potential for developing new treatments for human African trypanosomiasis (HAT) .

Structure-Activity Relationship (SAR)

The biological activity of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be attributed to its unique structure. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties. For example, derivatives with different alkyl groups exhibit varying degrees of cytotoxicity against cancer cell lines .

Propiedades

IUPAC Name |

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRNEGSLXZOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.